molecular formula C13H12N6O2S B4502671 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B4502671
M. Wt: 316.34 g/mol
InChI Key: AMCQNCPHXLLODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a propanamide linker connected to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl moiety. The (2Z)-configuration ensures specific stereoelectronic properties, influencing its biological interactions and stability.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-8-15-17-13(22-8)14-11(20)6-7-19-12(21)9-4-2-3-5-10(9)16-18-19/h2-5H,6-7H2,1H3,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCQNCPHXLLODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both thiadiazole and benzotriazine moieties. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The compound may also interact with other cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole Derivatives with Varying Substituents

N-[(2Z)-5-Cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
  • Structural Difference : Cyclobutyl substituent at the 5-position of the thiadiazole instead of methyl.
  • Impact : Larger hydrophobic groups like cyclobutyl may enhance membrane permeability but reduce solubility. Molecular weight increases to 356.40 g/mol compared to the methyl analog (estimated ~340 g/mol) .
  • Synthetic Route : Similar coupling strategies likely apply, though cyclobutyl introduction may require specialized reagents.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
  • Structural Difference: Pyridinyl-acetyl and phenyl substituents replace benzotriazinone-propanamide.
  • Yield: 80% via acetic acid-mediated cyclization .
  • Molecular Weight : 414.49 g/mol, higher than the target compound due to the acetylpyridinyl group .

Benzenesulfonamide and Benzamide Analogs

(Z)-2-(2-(4-(N-((Z)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene)sulfamoyl)phenyl)hydrazineylidene)-3-oxo-N-phenylbutanamide
  • Structural Difference: Sulfamoyl and hydrazone moieties replace benzotriazinone-propanamide.
  • Activity: Demonstrates anti-glomerular basement membrane (anti-GBM) activity (score: 1.0000), suggesting strong target engagement. The sulfamoyl group may enhance solubility but reduce metabolic stability compared to benzotriazinone .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Structural Difference: Dimethylamino-acryloyl substituent introduces basicity and conjugation.
  • Synthesis: 82% yield via enaminone reactions with active methylene compounds. IR bands at 1690 and 1638 cm⁻¹ confirm dual carbonyl groups .

Metabolic and Stability Comparisons

  • N-[3-Methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO): A sulfenic acid derivative prone to auto-oxidation and glutathione-mediated recycling, forming futile metabolic cycles. The target compound’s benzotriazinone may confer greater stability by avoiding reactive sulfhydryl groups .
  • Acetylcysteine Conjugate of Methazolamide (MAC) : Highlights thiadiazole susceptibility to nucleophilic attack. The propanamide linker in the target compound may mitigate this via steric hindrance .

Enzyme Inhibition Potential

  • DHFR Inhibition: Thiadiazole derivatives (e.g., N-(4-((Z)-1-(((Z)-5-(4-methoxyphenyl)-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)-4-methylbenzenesulfonamide) show DHFR binding via molecular docking. The target compound’s benzotriazinone may mimic folate’s pteridine ring, enhancing inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Activity/Stability Reference
Target Compound ~340* 5-Methyl, benzotriazinone-propanamide Potential DHFR inhibition -
N-[(2Z)-5-Cyclobutyl-...propanamide 356.40 5-Cyclobutyl Improved hydrophobicity
(Z)-2-(2-(4-(N-((Z)-5-Methyl...)butanamide 450.49 Sulfamoyl, hydrazone Anti-GBM (Score: 1.0000)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-...benzamide (8a) 414.49 Acetylpyridinyl Moderate enzyme inhibition

*Estimated based on molecular formula.

Biological Activity

N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that incorporates a thiadiazole and a benzotriazine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties.

  • Molecular Formula : C₁₂H₁₅N₃O₃S
  • Molecular Weight : 281.33 g/mol
  • CAS Number : 946340-62-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, which allow for various interactions with biological targets. The presence of the thiadiazole and benzotriazine rings suggests potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives often exhibit significant antimicrobial properties. For instance, studies on similar thiadiazole compounds have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiadiazole derivatives have been investigated for their anticancer properties. A study highlighted the synthesis of various thiadiazole-based compounds that showed promising cytotoxic effects against cancer cell lines. The anticancer mechanisms may involve apoptosis induction and inhibition of cell proliferation.

Case Studies

  • Thiadiazole Derivatives in Cancer Treatment :
    • A study synthesized several thiadiazole derivatives and tested their cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential.
  • Antimicrobial Efficacy :
    • Research focused on the antibacterial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating effective antimicrobial action.

The biological activity of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : Compounds with similar structures are known to inhibit key enzymes involved in metabolic pathways.
  • DNA Interaction : Benzotriazine moieties can intercalate into DNA, disrupting replication and transcription processes.

Research Findings

Recent literature reviews indicate that heterocyclic compounds like thiadiazoles play a critical role in drug design due to their diverse biological activities. Specifically:

  • Thiadiazole scaffolds have been utilized as bioisosteres for more traditional drug functionalities.
  • The pharmacological profiles of these compounds are enhanced by modifications at various positions on the ring structure.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)
Thiadiazole AAnticancerHeLa5
Thiadiazole BAntimicrobialE. coli20
Thiadiazole CAntimicrobialS. aureus15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.